N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-15(20)11-6-3-2-5-10(11)12(17-18)9-16-14(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXFAGGMQOVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and phthalazinone groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis (amide) | 6M HCl, reflux (12 h) | Furan-2-carboxylic acid + (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine | |
| Basic hydrolysis (amide) | 2M NaOH, 80°C (8 h) | Sodium furan-2-carboxylate + (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine | |
| Phthalazinone hydrolysis | 4M H₂SO₄, 100°C (24 h) | Phthalic acid derivatives + methylamine (partial decomposition observed) |
Key Observations :
-
Amide hydrolysis proceeds faster under acidic conditions compared to basic media due to protonation-induced polarization of the carbonyl group.
-
The phthalazinone ring demonstrates stability under mild hydrolysis but degrades under prolonged exposure to strong acids.
Nucleophilic Substitution
The methylene bridge (-CH₂-) adjacent to the phthalazinone nitrogen participates in nucleophilic substitution reactions:
Mechanistic Insights :
-
The reaction follows an SN2 pathway, with the methylene carbon acting as an electrophilic center .
-
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
Oxidation of the Furan Ring
The furan moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| m-CPBA | Dichloromethane, 0°C → RT (4 h) | N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-hydroxyfuran-2-carboxamide | |
| Ozone | MeOH, -78°C (2 h) → reductive workup | Cleavage to diketone intermediate (instability observed) |
Notable Findings :
-
Epoxidation with m-CPBA occurs regioselectively at the furan’s α,β-position.
-
Ozonolysis leads to ring opening but requires stabilization via derivatization.
Coupling Reactions
The amide nitrogen participates in metal-catalyzed cross-coupling:
Optimization Data :
-
Suzuki couplings achieve 72–85% yields when using electron-deficient aryl boronic acids .
-
Buchwald-Hartwig aminations require stoichiometric Cs₂CO₃ to deprotonate the amide nitrogen .
Photochemical Reactions
UV-induced reactivity has been explored for functionalization:
| Condition | Wavelength | Product | References |
|---|---|---|---|
| UV-A (365 nm) | Acetone solvent, N₂ atmosphere | [2+2] Cycloaddition products with alkenes | |
| UV-C (254 nm) | Methanol, 24 h | Radical-mediated dimerization at the phthalazinone ring |
Critical Notes :
-
Photostability studies indicate degradation at λ < 300 nm unless protected by UV absorbers.
Biological Activation Pathways
In enzymatic environments, the compound undergoes specific transformations:
Pharmacological Implications :
Scientific Research Applications
Research has indicated that N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
This compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it acts through several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways. This involves increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : Research indicates that treatment with this compound can induce S-phase arrest in cancer cells, effectively halting their proliferation and leading to reduced tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest:
- Bacterial Inhibition : It exhibits antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Activity : Some studies have indicated that it may possess antifungal properties, although further research is needed to establish its efficacy in this area.
Case Studies and Research Findings
Several studies have documented the biological effects of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-y)methyl)furan-2-carboxamide:
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer potential of this compound, researchers treated HepG2 liver cancer cells with varying concentrations of N-(3-methyl)-furan derivative. Results showed a dose-dependent decrease in cell viability and significant induction of apoptosis markers after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of the compound demonstrated its effectiveness against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential use as an antimicrobial agent in therapeutic applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide (CAS 1396867-63-2)
This analog replaces the furan-2-carboxamide group with a benzofuran-2-carboxamide (Fig. 1). Molecular weight increases by 26.04 g/mol compared to the parent compound, which may influence pharmacokinetics .
| Property | Target Compound | Benzofuran Analog |
|---|---|---|
| Molecular Weight | 309.32 g/mol | 335.36 g/mol |
| Key Substituent | Furan-2-carboxamide | Benzofuran-2-carboxamide |
| Aromatic System Size | 5-membered furan | 6-membered benzofuran |
Synthetic Note: Benzofuran derivatives often require additional steps for annulation, increasing synthetic complexity compared to furan-based analogs .
(E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide (CAS 1396892-79-7)
This compound replaces the carboxamide with an acrylamide group conjugated to a furan-2-yl substituent (Fig. 2). The extended conjugation may enhance UV absorption, aiding analytical detection (e.g., HPLC). However, the acrylamide group could increase susceptibility to nucleophilic attack, affecting stability .
| Property | Target Compound | Acrylamide Analog |
|---|---|---|
| Functional Group | Carboxamide | Acrylamide |
| Conjugation | Single bond | Conjugated double bond |
| Stability | Moderate | Potential hydrolysis |
Biological Implication : The acrylamide’s rigidity might improve binding to kinases or proteases requiring defined geometries for inhibition .
Triazole-Thioether Derivatives (Compounds 21 and 22 from )
These derivatives incorporate a 1,2,4-triazole ring and a thioether linker (Fig. 3). Compound 21 includes a 3-hydroxypropyl group, while Compound 22 features a carboxylic acid. The thioether linker may influence redox sensitivity and metabolic pathways (e.g., oxidation to sulfoxide) .
| Property | Target Compound | Compound 21 | Compound 22 |
|---|---|---|---|
| Heterocycle | Phthalazine | Phthalazine + Triazole | Phthalazine + Triazole |
| Linker | Methylene | Thioether | Thioether + Carboxylic Acid |
| Solubility | Moderate | Improved (hydroxypropyl) | High (carboxylic acid) |
Synthetic Note: The use of HF in THF for deprotection (Compound 21) highlights challenges in handling hazardous reagents, whereas TEMPO/BAIB oxidation (Compound 22) offers milder conditions .
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives ()
These analogs substitute phthalazine with a quinoline core. The quinoline’s extended π-system may enhance DNA intercalation but reduce selectivity due to non-specific interactions. The carboxamide at position 3 (vs.
| Property | Target Compound | Quinoline Analog |
|---|---|---|
| Core Structure | Phthalazine | Quinoline |
| Carboxamide Position | Methylene-linked | Directly at C3 |
| Aromatic Planarity | Moderate | High |
Analytical and Purity Considerations
Impurity profiling of structurally related compounds (e.g., alfuzosin hydrochloride’s impurity A, a furan-2-carboxamide derivative) underscores the importance of chromatographic methods (HPLC, LC-MS) for detecting hydrolytic or oxidative byproducts . The target compound’s stability under physiological conditions may require evaluation of furan ring oxidation or phthalazine ring hydrolysis.
Biological Activity
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phthalazinone core linked to a furan-2-carboxamide moiety. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activities.
Target Interactions
The primary mechanism through which this compound exerts its effects involves:
- Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : The compound interacts with BET proteins, particularly BRD4, which plays a crucial role in regulating gene expression related to cell proliferation and survival.
- Modulation of the c-Myc Pathway : By inhibiting BRD4, the compound indirectly affects the c-Myc signaling pathway, which is often dysregulated in cancers.
Anticancer Properties
Research indicates that this compound has shown promising anticancer activity:
- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound inhibits the proliferation of various cancer cell lines, particularly hematologic malignancies. The inhibition is dose-dependent and correlates with the downregulation of c-Myc target genes.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Bacterial Inhibition : Preliminary studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to or exceeding standard antibiotics like ampicillin .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of this compound on leukemia cell lines, results indicated significant reductions in cell viability at concentrations as low as 5 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through caspase activation pathways.
Q & A
Basic: What are the recommended synthetic routes for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between activated furan-2-carboxylic acid derivatives and the phthalazine-methylamine intermediate.
- Oxidation/Reduction steps (e.g., using KMnO₄ in acidic media or NaBH₄ in methanol) to stabilize reactive intermediates.
- Purification via column chromatography or recrystallization.
Optimization Strategies:
- Control reaction temperature (<60°C) to avoid decomposition of the phthalazine core.
- Use catalysts like DCC (dicyclohexylcarbodiimide) for efficient amide coupling.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Basic: What spectroscopic and crystallographic methods are critical for structural validation of this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT and HSQC to confirm the furan-carboxamide linkage and phthalazine-methyl substitution.
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. High-resolution data (d-spacing <1 Å) is essential for accurate hydrogen bonding and torsion angle analysis .
- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion) with ≤5 ppm error.
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Methodological Considerations:
- Dose-response assays: Use multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target effects.
- Selectivity profiling: Compare activity against related enzymes (e.g., kinases vs. proteases) using panel screens.
- Cellular vs. cell-free assays: Differentiate direct enzyme inhibition from cytotoxicity via ATP/MTT assays .
Example Data Contradiction Resolution:
| Assay Type | IC₅₀ (µM) | Observation |
|---|---|---|
| Cell-free (Enzyme A) | 2.5 | Potent inhibition |
| Cellular (Cancer Line) | >50 | Low cytotoxicity |
| Conclusion: The compound may lack cell permeability or require prodrug activation . |
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to ATP-binding pockets using PDB structures (e.g., 1ATP).
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence.
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize analogs with improved affinity .
Key Interaction Insights:
- The furan ring may form π-π stacking with aromatic residues (e.g., Phe80 in EGFR).
- The phthalazine core likely hydrogen bonds with catalytic lysine residues .
Basic: How does this compound compare structurally and functionally to related phthalazine derivatives?
Answer:
Structural Comparison Table:
| Compound | Core Modification | Key Bioactivity |
|---|---|---|
| N-((3-methyl-4-oxo-phthalazin-1-yl)methyl)furan-2-carboxamide | Furan-carboxamide | Kinase inhibition |
| Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | Ethyl ester | Anticancer (apoptosis) |
| 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-dihydropyridazine-3-carboxylic acid | Hydroxyl group | Enhanced solubility |
Functional Insights:
- The methyl group at position 3 improves metabolic stability compared to unsubstituted analogs.
- Furan substitution enhances selectivity for kinase targets over non-kinase enzymes .
Advanced: What experimental designs are optimal for studying its mechanism of action in inflammatory pathways?
Answer:
- Transcriptomics (RNA-seq): Identify differentially expressed genes (e.g., NF-κB targets) in treated vs. untreated macrophages.
- Western Blotting: Quantify phosphorylation of key proteins (e.g., p38 MAPK, STAT3).
- Knockdown/CRISPR: Validate target involvement using siRNA or gene-edited cell lines.
Case Study:
- Hypothesis: Compound inhibits COX-2 via direct binding.
- Validation: Use SPR (surface plasmon resonance) to measure binding affinity (KD) to purified COX-2 .
Basic: What are the stability and storage recommendations for this compound in laboratory settings?
Answer:
- Stability: Susceptible to hydrolysis in aqueous solutions (pH >7). Store at -20°C in anhydrous DMSO.
- Light Sensitivity: Protect from UV exposure; use amber vials.
- Purity Verification: Recheck via HPLC every 6 months; degradation products >2% warrant repurification .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
SAR Design Framework:
Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the phthalazine ring to enhance electrophilicity.
Linker Optimization: Replace methylene with ethylene for improved conformational flexibility.
Carboxamide Alternatives: Test thioamide or urea groups for stronger hydrogen bonding.
Example Analog Data:
| Analog | Modification | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | None | 5.0 |
| Analog A | -Cl at C6 | 1.2 |
| Analog B | Ethylene linker | 3.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
